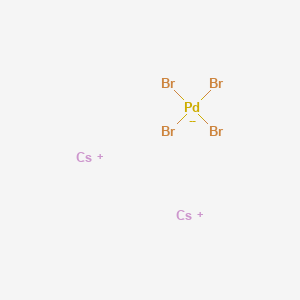
Dicesium;tetrabromopalladium(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicesium;tetrabromopalladium(2-) is a chemical compound with the molecular formula Cs2PdBr4 It consists of two cesium (Cs) ions and a tetrabromopalladium(2-) anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicesium;tetrabromopalladium(2-) typically involves the reaction of palladium(II) bromide (PdBr2) with cesium bromide (CsBr) in an aqueous solution. The reaction can be represented as follows:
PdBr2+2CsBr→Cs2PdBr4
This reaction is usually carried out under mild conditions, with the reactants dissolved in water and the solution heated to facilitate the reaction. The product, dicesium;tetrabromopalladium(2-), precipitates out of the solution and can be collected by filtration.
Industrial Production Methods
Industrial production of dicesium;tetrabromopalladium(2-) follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors, and the product is purified through recrystallization or other separation techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dicesium;tetrabromopalladium(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium compounds.
Reduction: It can be reduced to form lower oxidation state palladium compounds or elemental palladium.
Substitution: The bromide ligands can be substituted with other ligands, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.
Substitution: Ligand exchange reactions can be carried out using halide salts like sodium chloride (NaCl) or potassium iodide (KI).
Major Products
Oxidation: Higher oxidation state palladium compounds, such as Pd(IV) complexes.
Reduction: Lower oxidation state palladium compounds or elemental palladium.
Substitution: Compounds like dicesium;tetrabromopalladium(2-) can form dicesium;tetrachloropalladium(2-) or dicesium;tetraiodopalladium(2-).
Aplicaciones Científicas De Investigación
Dicesium;tetrabromopalladium(2-) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including Suzuki-Miyaura coupling reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Mecanismo De Acción
The mechanism of action of dicesium;tetrabromopalladium(2-) in catalytic processes involves the coordination of the palladium center with reactant molecules. This coordination facilitates the activation of the reactants and promotes the desired chemical transformation. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in Suzuki-Miyaura coupling reactions, the palladium center coordinates with both the aryl halide and the boronic acid, facilitating the formation of the carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
Dicesium;tetrachloropalladium(2-): Similar in structure but with chloride ligands instead of bromide.
Dicesium;tetraiodopalladium(2-): Similar in structure but with iodide ligands instead of bromide.
Dicesium;tetrafluoropalladium(2-): Similar in structure but with fluoride ligands instead of bromide.
Uniqueness
Dicesium;tetrabromopalladium(2-) is unique due to the specific properties imparted by the bromide ligands. These properties include different solubility, reactivity, and electronic characteristics compared to its chloride, iodide, and fluoride counterparts. The choice of ligand can significantly influence the compound’s behavior in catalytic and other applications .
Propiedades
Fórmula molecular |
Br4Cs2Pd |
|---|---|
Peso molecular |
691.85 g/mol |
Nombre IUPAC |
dicesium;tetrabromopalladium(2-) |
InChI |
InChI=1S/4BrH.2Cs.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Clave InChI |
UADJEWJCMCPEMS-UHFFFAOYSA-J |
SMILES canónico |
Br[Pd-2](Br)(Br)Br.[Cs+].[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13824115.png)
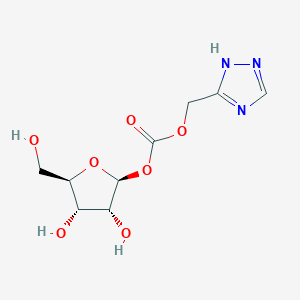
![Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B13824138.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13824145.png)
![N-cyclohexylcyclohexanamine; [dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13824146.png)
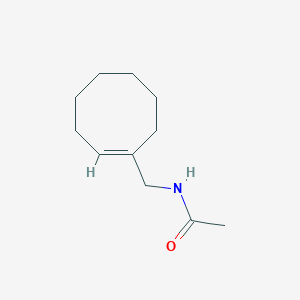
![1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy-](/img/structure/B13824155.png)
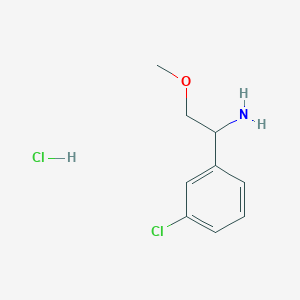
![6-allyl-3-benzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13824167.png)
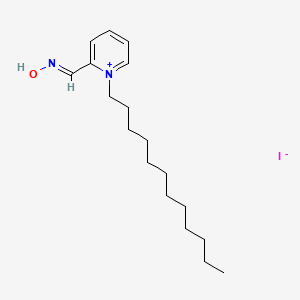
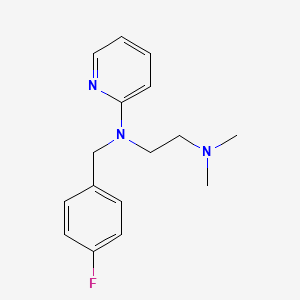

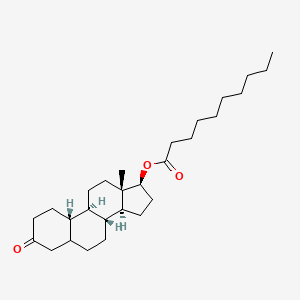
![2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824202.png)
